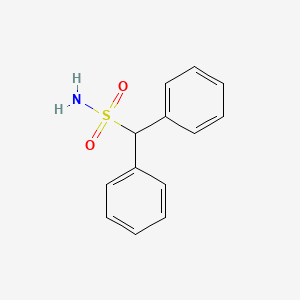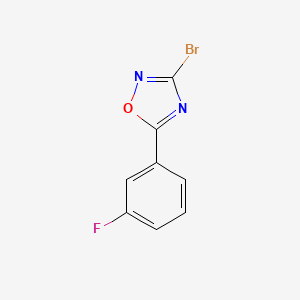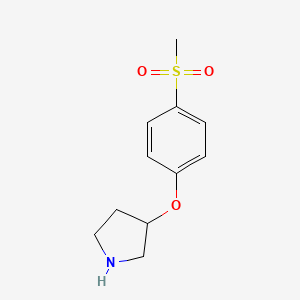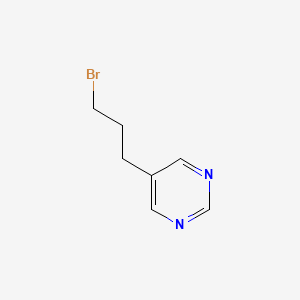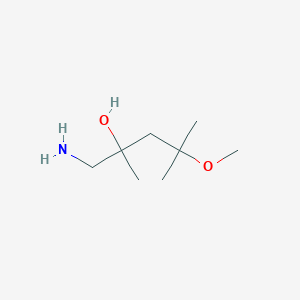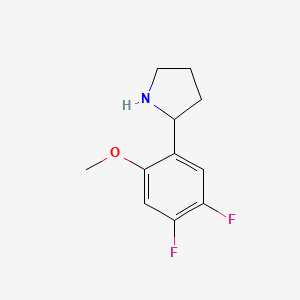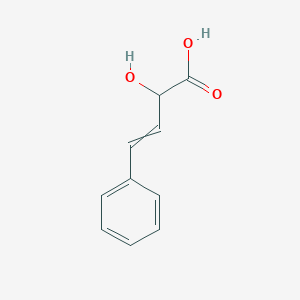
7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride: is a chemical compound with the molecular formula C9H6BrClO2S2 and a molecular weight of 325.63 g/mol . This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine, methyl, and sulfonyl chloride groups in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride typically involves the sulfonylation of 7-bromo-3-methyl-1-benzothiophene. The process can be summarized as follows:
Starting Material: 7-Bromo-3-methyl-1-benzothiophene.
Reagent: Chlorosulfonic acid (ClSO3H).
Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually below 0°C, to prevent decomposition of the product. The reaction mixture is then quenched with water and neutralized with a base such as sodium bicarbonate.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large-scale reactors with precise temperature control.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties such as conductivity and thermal stability.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
- 7-Bromo-1-benzothiophene-2-sulfonylchloride
- 3-Methyl-1-benzothiophene-2-sulfonylchloride
- 7-Bromo-3-methyl-1-benzothiophene-2-sulfonic acid
Comparison:
- Reactivity: 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride is more reactive due to the presence of both bromine and sulfonyl chloride groups, which enhance its electrophilic character.
- Applications: While similar compounds may also be used as intermediates in organic synthesis, this compound is unique in its versatility and range of applications in drug development, material science, and catalysis.
- Stability: The presence of the methyl group in this compound provides additional stability compared to its non-methylated counterparts.
Propiedades
Número CAS |
1536989-89-5 |
|---|---|
Fórmula molecular |
C9H6BrClO2S2 |
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
7-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H6BrClO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3 |
Clave InChI |
QXVUGCDLWXXOQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C=CC=C2Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



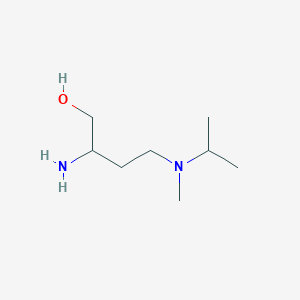

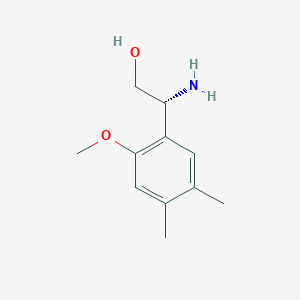

![n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B13604666.png)
